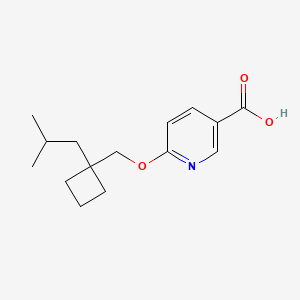

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid

Description

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid is a nicotinic acid derivative featuring a cyclobutyl ring substituted with an isobutyl group at the 1-position, linked via a methoxy bridge to the 6-position of the pyridine-carboxylic acid scaffold. This structural modification confers unique steric and electronic properties, influencing its physicochemical behavior, metabolic stability, and biological activity.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

6-[[1-(2-methylpropyl)cyclobutyl]methoxy]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H21NO3/c1-11(2)8-15(6-3-7-15)10-19-13-5-4-12(9-16-13)14(17)18/h4-5,9,11H,3,6-8,10H2,1-2H3,(H,17,18) |

InChI Key |

KODZSRUKICQPMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCC1)COC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid typically involves multi-step organic reactions. One common method includes the alkylation of nicotinic acid derivatives with 1-isobutylcyclobutylmethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: SOCl2 or PBr3 in anhydrous conditions, often followed by nucleophilic attack with appropriate nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated nicotinic acid derivatives.

Scientific Research Applications

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent and its effects on metabolic pathways.

Mechanism of Action

The mechanism of action of 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory responses and alterations in lipid metabolism. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate receptor activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical and Metabolic Properties

- Lipophilicity : The isobutyl group in the target compound increases lipophilicity (logP ~2–3, estimated) compared to cyclopropyl or tetrahydrofuran derivatives, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Steric hindrance from the isobutyl group may slow enzymatic degradation, as seen in ester prodrug studies where bulky substituents stabilize against hydrolysis . In contrast, 3-methylcyclobutyl and cyclopropyl analogues are more susceptible to oxidation or hydroxylation at the 6-position, as observed in nicotinic acid metabolism pathways .

- Antioxidant Activity : While methoxy and hydroxyl groups enhance antioxidant activity in nicotinic acid derivatives (e.g., DPPH scavenging), the isobutylcyclobutyl group’s electron-donating alkyl chain may offer moderate activity, though less than methoxy-substituted analogues .

Biological Activity

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid is a novel compound belonging to the nicotinic acid family, characterized by a unique combination of functional groups. This article delves into its biological activity, exploring its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and an isobutylcyclobutyl moiety at the sixth position of the nicotinic acid structure. Its molecular formula is CHNO, and its structural formula can be represented as follows:

This unique structure contributes to its distinct chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that compounds in the nicotinic acid family often modulate neurotransmitter systems, particularly those related to cognitive functions and neuroprotection. The following sections summarize key aspects of the biological activity of this compound.

Pharmacological Effects

- Neurotransmitter Modulation : Early studies suggest that this compound may influence neurotransmitter release, particularly acetylcholine, which plays a crucial role in cognitive processes.

- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects, potentially making this compound a candidate for further exploration in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:

- Binding Affinity : Interaction studies focus on its binding affinity to nicotinic acetylcholine receptors (nAChRs), which are critical for various neurological functions.

- Enzyme Interaction : The compound may also interact with enzymes involved in neurotransmitter synthesis or degradation, impacting overall neurotransmission.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotinic Acid | Basic pyridine structure | Well-studied for its role in metabolism |

| 6-Methoxynicotinic Acid | Methoxy group at position six | Known for neuroprotective properties |

| Isobutylnicotinic Acid | Isobutyl group attached directly to pyridine | Potentially different pharmacological profiles |

| 1-Isobutylpyridin-2(1H)-one | Pyridine with isobutyl substitution | Different functional behavior due to carbonyl group |

The distinct combination of a cyclobutyl moiety with a methoxy group in this compound may influence its interaction with biological targets differently compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

- Study on Neuroprotective Effects : A study examining the neuroprotective effects of methoxynicotinic acids found significant improvements in cognitive function in animal models subjected to neurotoxic agents. This suggests that this compound may exhibit similar protective effects.

- Binding Studies : Research involving binding assays has indicated that certain nicotinic acids can effectively bind to nAChRs. Further studies are needed to quantify the binding affinity of this compound specifically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.